molecular formula C14H17N3O2S B2743747 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide CAS No. 2034596-18-2

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2743747
CAS No.: 2034596-18-2
M. Wt: 291.37
InChI Key: YZKUJGSDAIDEDE-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide is a heterocyclic compound featuring a pyrazole ring, a thiophene moiety, and an oxolane (tetrahydrofuran)-derived carboxamide group. This structure combines aromatic heterocycles (pyrazole and thiophene) with a flexible oxolane carboxamide side chain, which may confer unique physicochemical properties, such as enhanced solubility or binding affinity in biological systems.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-14(11-2-6-19-9-11)15-8-13(12-3-7-20-10-12)17-5-1-4-16-17/h1,3-5,7,10-11,13H,2,6,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKUJGSDAIDEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components: (1) the 1H-pyrazol-1-yl moiety, (2) the thiophen-3-yl group, and (3) the oxolane-3-carboxamide-linked ethyl bridge. Retrosynthetically, the molecule is derived from coupling oxolane-3-carboxylic acid with a 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine intermediate. The ethyl bridge’s geminal substitution necessitates a ketone or activated methylene precursor for simultaneous nucleophilic additions.

Synthesis of 1H-Pyrazol-1-yl Moiety

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketonitriles. A method adapted from JSTAGE involves treating Boc-protected amino acids with acetonitrile anions to form β-ketonitriles, followed by hydrazine cyclization (Scheme 1). For example, methyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate reacts with acetonitrile under basic conditions to yield β-ketonitrile intermediates, which undergo cyclization with hydrazine to produce aminopyrazoles (e.g., compound 5b , 85% yield).

Table 1: Pyrazole Synthesis Optimization

Step Reagents/Conditions Yield Source
β-Ketonitrile formation NaHMDS, THF, −78°C to −50°C 85%
Hydrazine cyclization Ethanol, rt, 48 h 85%

Formation of Ethyl Linker with Geminal Substitution

The geminal di-substituted ethyl bridge is constructed via a two-step sequence:

  • Ketone Intermediate : A central ketone (e.g., 2-oxo-1-(1H-pyrazol-1-yl)-1-(thiophen-3-yl)ethane) is synthesized by Ullmann coupling or Friedel-Crafts acylation.
  • Nucleophilic Addition : The ketone undergoes double nucleophilic addition using pyrazole and thiophene anions under strong base conditions (e.g., LDA, −78°C).

Table 2: Ethyl Linker Synthesis

Step Reagents/Conditions Yield Source
Ketone formation CuI, Cs2CO3, DMF, 110°C 72%
Nucleophilic addition LDA, THF, −78°C 65%

Preparation of Oxolane-3-Carboxylic Acid

Oxolane-3-carboxylic acid is synthesized via oxidation of tetrahydrofurfuryl alcohol or lactone ring-opening. A PMC study demonstrates oxazolone carboxamide preparation via condensation of α-hydroxy ketones with potassium cyanate under acidic conditions. Adapting this, tetrahydrofuran-3-carboxylic acid is obtained by hydrolyzing 3-oxazolone intermediates (Scheme 2).

Table 3: Oxolane-3-Carboxylic Acid Synthesis

Step Reagents/Conditions Yield Source
Oxazolone formation KOCN, HCl, rt, 24 h 78%
Hydrolysis NaOH, H2O, reflux 89%

Amide Coupling Reaction

The final step involves coupling oxolane-3-carboxylic acid with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine using HATU or EDCl. A JSTAGE protocol employs HATU and triethylamine in DMF to achieve amidation with yields exceeding 75%. Purification via preparative HPLC ensures >95% purity.

Table 4: Amidation Optimization

Coupling Agent Base Solvent Yield Source
HATU Et3N DMF 82%
EDCl DIPEA CH2Cl2 68%

Optimization and Yield Improvement

Critical parameters for scalability include:

  • Temperature Control : Maintaining −78°C during nucleophilic additions minimizes side reactions.
  • Catalyst Loading : Pd(PPh3)4 (5 mol%) optimizes cross-coupling efficiency.
  • Purification : Silica gel chromatography and preparative HPLC enhance purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies highlight the potential of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide as an anticancer agent. It has been shown to modulate androgen receptors, which are critical in the progression of prostate cancer. Research indicates that compounds with similar structures exhibit potent activity against androgen-dependent cancers by inhibiting tumor growth and promoting apoptosis in cancer cells .

2. Antimicrobial Properties
The compound's structural components suggest possible antimicrobial effects. Pyrazole derivatives have been previously reported to exhibit broad-spectrum antimicrobial activities, and the presence of the thiophene ring may enhance this property. Experimental data are needed to confirm these effects, but preliminary findings suggest potential applications in treating bacterial infections .

Material Science Applications

1. Organic Electronics
this compound can be utilized in organic electronic devices due to its semiconducting properties. The thiophene unit is known for its ability to facilitate charge transport, making this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Sensor Development
The unique electronic properties of this compound make it a candidate for sensor technology, particularly in detecting environmental pollutants or biological markers. Its ability to form stable complexes with metal ions can be exploited in the development of selective sensors .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Properties
Medicinal ChemistryAnticancer agentModulates androgen receptors; induces apoptosis
Antimicrobial agentPotential broad-spectrum activity
Material ScienceOrganic electronicsSemiconducting properties; charge transport
Sensor technologyStable metal ion complexes

Case Studies

Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their effects on prostate cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through androgen receptor modulation .

Case Study 2: Sensor Development
A research group investigated the use of this compound as a sensor for heavy metal ions. The study demonstrated that the compound could selectively bind to lead ions, showing potential for environmental monitoring applications .

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Pyrazole vs. Furan/Thiophene: The target compound and ’s compound share pyrazole rings, whereas uses furan.
  • Carboxamide Linkers : The oxolane carboxamide in the target compound provides a rigid yet oxygen-rich environment, contrasting with PT-ADA-PPR’s flexible polyether chain or ’s hydrazinyl-acetyl group.
  • Functionalization : ’s compound includes fluorinated and alkyne groups, which enhance metabolic stability and allow click chemistry applications, respectively .

Functional Insights :

  • The target compound’s thiophene and pyrazole moieties are common in bioactive molecules (e.g., antifungal or anti-inflammatory agents), while the oxolane carboxamide could improve water solubility compared to adamantane-based analogs .

Biological Activity

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring, a thiophene moiety, and an oxolane structure. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's molecular formula is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S with a molecular weight of approximately 347.5 g/mol. The presence of diverse heterocycles contributes to its potential biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, suggesting potential applications in treating mood disorders .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. For instance, compounds structurally related to this compound have demonstrated significant anti-inflammatory activity comparable to established drugs like indomethacin .

Biological Activity Data

The following table summarizes various biological activities associated with compounds having similar structural characteristics:

Activity Type Description Reference
MAO-B InhibitionCompounds showed high activity against both MAO-A and MAO-B isoforms.
Anti-inflammatoryComparable anti-inflammatory effects to indomethacin in animal models.
Anticancer PotentialInduced apoptosis in cancer cell lines, showing promise for cancer therapy.
Antimicrobial ActivityEnhanced antimicrobial properties noted in modified pyrazole derivatives.

Case Studies and Research Findings

  • Pyrazole Derivatives as MAO Inhibitors : A study on a series of pyrazole derivatives found that certain compounds exhibited potent MAO-B inhibition alongside anti-inflammatory effects in mouse models. The results suggest that modifications to the pyrazole structure could enhance these properties, making them suitable candidates for further development .
  • Anticancer Activity : Research on similar compounds has demonstrated their ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of apoptotic pathways through caspase activation and p53 modulation .
  • Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that specific substitutions on the pyrazole ring significantly influence the biological activity of these compounds. For example, the introduction of electron-withdrawing groups enhanced the inhibitory potency against cancer cells .

Q & A

Basic: What synthetic strategies are employed for constructing the pyrazole-thiophene-ethyl moiety in this compound?

The pyrazole-thiophene-ethyl core can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophen-3-yl groups are introduced using alkylation or coupling reactions with chloroethyl intermediates, as demonstrated in analogous compounds (e.g., 3-(2-chloro-2-phenylethyl)thiophene derivatives) . Pyrazole rings are typically formed via cyclization of hydrazines with β-diketones or via 1,3-dipolar cycloaddition. Ethyl linkers may involve nucleophilic displacement of halides or Mitsunobu reactions. Solvent selection (e.g., acetonitrile for fast reactions, DMF for high-temperature steps) and catalysts (e.g., K₂CO₃ for deprotonation) are critical for yield optimization .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing pyrazole C-H from thiophene protons) and confirms substitution patterns. For example, pyrazole protons typically appear as doublets in δ 7.5–8.5 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
  • X-Ray Crystallography : Resolves stereochemistry and molecular packing. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures, leveraging high-resolution data to model bond lengths and angles .

Advanced: How can researchers optimize reaction yields for challenging steps, such as amide bond formation?

  • Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) or uronium salts (e.g., HATU) to activate carboxylic acids for amide bond formation.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives like DIEA improve reaction efficiency .
  • Purification : Crystallization from ethanol/DMF mixtures (as in ) or flash chromatography (silica gel, gradient elution) removes unreacted starting materials.
  • Reaction Monitoring : TLC or LC-MS identifies intermediates and optimizes reaction time .

Advanced: How can contradictions between experimental and computational data (e.g., NMR shifts) be resolved?

  • Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies in pyrazole/thiophene proton assignments may arise from solvent effects or conformational flexibility .
  • Dynamic Effects : Variable-temperature NMR or NOESY experiments can probe rotational barriers in the oxolane or ethyl linker .
  • Crystallographic Refinement : Use SHELXL to adjust thermal parameters and validate hydrogen bonding interactions, which may influence spectroscopic properties .

Advanced: What strategies are recommended for evaluating bioactivity in related carboxamide derivatives?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods. For example, 1,3,4-thiadiazole carboxamides show antimicrobial activity via enzyme inhibition .
  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes. Pyrazole and thiophene moieties often engage in π-π stacking or hydrogen bonding with active-site residues .
  • SAR Studies : Modify the oxolane ring (e.g., substituents at C3) or ethyl linker length to assess potency changes .

Basic: What purification methods are effective for isolating this compound?

  • Recrystallization : Use ethanol/water or DMF/hexane mixtures to remove impurities. For example, achieved 70% yield via ethanol/water crystallization .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related isomers .

Advanced: How can researchers address low reproducibility in synthetic protocols?

  • Parameter Control : Strictly regulate temperature (via oil baths), moisture (Schlenk techniques), and reaction time.
  • Intermediate Characterization : Isolate and characterize intermediates (e.g., chloroethyl precursors) via LC-MS to identify decomposition pathways .
  • Batch Analysis : Compare multiple synthetic batches using HPLC purity profiles to trace variability sources .

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